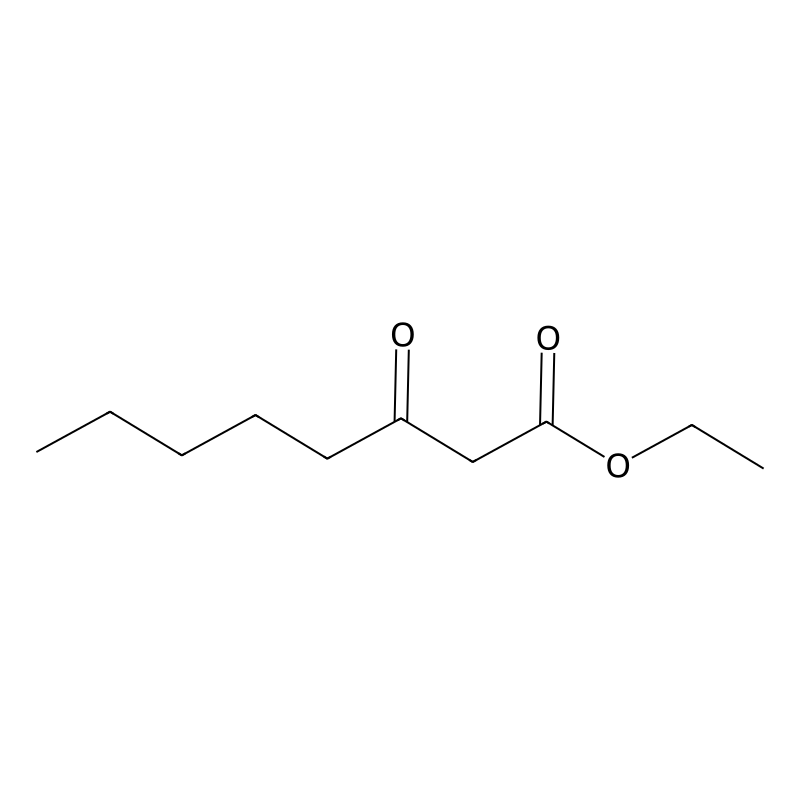

Ethyl 3-oxooctanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Ethyl 3-oxooctanoate, also known as ethyl acetoacetate, is a versatile building block in organic synthesis due to the presence of the reactive ketoester functionality (a ketone group adjacent to an ester group). This functionality allows for various transformations, including:

- C-alkylation: The alpha carbon (the carbon next to the ketone group) can be alkylated using various methods, such as Claisen condensation or aldol condensation, to introduce new carbon chains and functionalities.

- Decarboxylation: The ester group can be removed under specific conditions, leading to a beta-keto acid intermediate, which can further participate in various reactions.

- Condensation reactions: The ketone group can participate in condensation reactions with various nucleophiles, such as amines or enolates, to form new carbon-carbon bonds and complex molecules.

These transformations make ethyl 3-oxooctanoate a valuable precursor for synthesizing various organic compounds, including:

- Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Ethyl 3-oxooctanoate can be used to synthesize various heterocyclic compounds, which are important in medicinal chemistry and material science.

- Fine chemicals: These are high-purity chemicals used in various applications, such as pharmaceuticals, food additives, and cosmetics. Ethyl 3-oxooctanoate can be used as a starting material for synthesizing various fine chemicals.

- Natural products: These are organic compounds produced by living organisms. Ethyl 3-oxooctanoate can be used as a building block for synthesizing natural products or their analogs for studying their biological activities.

Other potential applications:

Beyond organic synthesis, ethyl 3-oxooctanoate is being explored for other potential applications, including:

Ethyl 3-oxooctanoate is a beta-keto ester characterized by the presence of a ketone group adjacent to an ester functional group. Its molecular formula is C10H18O3, and it typically appears as a colorless liquid. The compound exhibits keto-enol tautomerism, which influences its reactivity and stability in various environments .

- Keto-Enol Tautomerism: The compound exists in two forms, with the enol form being less stable but more reactive. This tautomerism impacts its behavior in nucleophilic addition reactions .

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the enolate ion formed can react with various electrophiles .

- Decarboxylation: Under certain conditions, ethyl 3-oxooctanoate can undergo decarboxylation, leading to the formation of shorter-chain esters or hydrocarbons .

The synthesis of ethyl 3-oxooctanoate can be achieved through several methods:

- Claisen Condensation: One common laboratory method involves the Claisen condensation of ethyl acetate with octanoyl chloride or octanal in the presence of a strong base such as sodium ethoxide .

- Direct Esterification: Another approach is the direct esterification of octanoic acid with ethanol under acidic conditions .

Ethyl 3-oxooctanoate finds applications across various fields:

- Flavoring Agents: Due to its pleasant aroma, it is used as a flavoring agent in food products.

- Fragrance Industry: The compound is utilized in perfumery for its sweet and fruity notes.

- Chemical Intermediate: It serves as an important intermediate in organic synthesis for producing more complex molecules .

Ethyl 3-oxooctanoate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl Acetoacetate | C6H10O3 | A widely used beta-keto ester; more reactive than many esters. |

| Ethyl Butyrate | C6H12O2 | A flavoring agent; less complex than ethyl 3-oxooctanoate. |

| Ethyl Hexanoate | C8H16O2 | A simple ester; primarily used as a flavoring agent. |

Uniqueness of Ethyl 3-Oxooctanoate

Ethyl 3-oxooctanoate's uniqueness lies in its longer carbon chain compared to similar compounds like ethyl acetoacetate and ethyl butyrate. This structural feature contributes to its distinct aroma profile and potential applications in flavoring and fragrance industries.